molecular formula C19H24O3 B4714207 3-butoxy-2-ethyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

3-butoxy-2-ethyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

Cat. No.: B4714207
M. Wt: 300.4 g/mol
InChI Key: LSMBDCCBZZOCFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-butoxy-2-ethyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is a useful research compound. Its molecular formula is C19H24O3 and its molecular weight is 300.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 300.17254462 g/mol and the complexity rating of the compound is 440. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-butoxy-2-ethyl-7,8,9,10-tetrahydrobenzo[c]chromen-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24O3/c1-3-5-10-21-17-12-18-16(11-13(17)4-2)14-8-6-7-9-15(14)19(20)22-18/h11-12H,3-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSMBDCCBZZOCFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC2=C(C=C1CC)C3=C(CCCC3)C(=O)O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-butoxy-2-ethyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is a compound belonging to the class of benzo[c]chromenes, which have garnered attention due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

  • Chemical Formula : C16H22O3
  • Molecular Weight : 270.35 g/mol
  • CAS Number : 335419-03-9

Biological Activity Overview

Recent studies have highlighted several biological activities associated with this compound and its derivatives:

  • Phosphodiesterase Inhibition
    • A study evaluated various derivatives of 6H-benzo[c]chromen-6-one for their phosphodiesterase (PDE) inhibitory activity. The compound demonstrated significant inhibition with an IC50 value of 3.67 ± 0.47 μM, indicating its potential as a therapeutic agent for conditions influenced by PDE activity, such as neurodegenerative diseases .
  • Neuroprotective Effects
    • The compound was found to protect HT-22 neuronal cells from corticosterone-induced neurotoxicity. It improved cell viability in a dose-dependent manner, particularly at concentrations of 12.5 μM, suggesting its potential use in treating stress-related neuronal damage .
  • Antioxidant Activity
    • Preliminary assays indicated that derivatives of benzo[c]chromenes exhibit antioxidant properties. This activity is crucial for mitigating oxidative stress in various pathological conditions .

Table 1: Biological Activities of this compound

Activity TypeDescriptionReference
PDE InhibitionInhibits phosphodiesterase with an IC50 of 3.67 ± 0.47 μM
NeuroprotectionIncreases viability of HT-22 cells against corticosterone toxicity
AntioxidantDemonstrates antioxidant properties in preliminary assays

Detailed Research Findings

  • Mechanism of Action in Neuroprotection
    • The protective effects were linked to the inhibition of PDE2, which plays a role in the signaling pathways involved in neuronal survival. This suggests that the compound may enhance cAMP levels, promoting neuroprotection during stress conditions .
  • Synthesis and Structure Activity Relationship (SAR)
    • The synthesis of various derivatives has been explored to optimize biological activity. Modifications at specific positions on the benzo[c]chromene scaffold have been shown to influence both potency and selectivity against different PDE isoforms .
  • Potential Therapeutic Applications
    • Given its neuroprotective and antioxidant properties, there is a growing interest in exploring the use of this compound in treating neurodegenerative disorders such as Alzheimer's disease and other cognitive impairments .

Scientific Research Applications

Antioxidant Activity

Research has indicated that benzo[c]chromen derivatives exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases including cancer and cardiovascular disorders. The antioxidant activity of 3-butoxy-2-ethyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one has been evaluated through in vitro assays demonstrating its potential as a protective agent against oxidative damage .

Anti-inflammatory Effects

The anti-inflammatory properties of related compounds suggest that this compound may also possess similar effects. Studies have shown that derivatives can inhibit pro-inflammatory cytokines and enzymes like COX and LOX. This could position the compound as a candidate for treating inflammatory diseases .

Neuroprotective Potential

The neuroprotective effects of benzo[c]chromen derivatives have been explored in various studies. The ability to cross the blood-brain barrier allows these compounds to exert protective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's disease by modulating neuroinflammation and oxidative stress .

Synthesis and Derivative Development

The synthesis of this compound involves several steps that include the reaction of resorcinol with appropriate halides under specific conditions to yield the desired product. Recent studies have focused on optimizing these synthesis pathways to enhance yield and purity .

Case Study 1: Antioxidant Evaluation

In a study evaluating various benzo[c]chromen derivatives for their antioxidant capacity, this compound was tested against standard antioxidants like ascorbic acid. The results indicated that this compound exhibited comparable or superior antioxidant activity at certain concentrations .

Case Study 2: Anti-inflammatory Activity

Another study investigated the anti-inflammatory effects of several derivatives including this compound using lipopolysaccharide (LPS)-stimulated macrophages. The compound significantly reduced the production of TNF-alpha and IL-6 compared to controls .

Q & A

Q. What are the established synthetic routes for 3-butoxy-2-ethyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one, and how can reaction conditions be optimized for yield and purity?

The synthesis of benzo[c]chromen-6-one derivatives typically involves cyclocondensation reactions. For example, cyclocondensation of 4-chloro-2-oxo-2H-chromene-3-carbaldehyde with 1,3-bis(silyloxy)-1,3-butadienes has been used to construct the benzochromene core . For the target compound, the butoxy and ethyl substituents can be introduced via nucleophilic substitution or alkylation reactions under basic conditions. Optimization includes:

  • Catalyst selection : Metal-free or transition metal-catalyzed pathways (e.g., Pd-mediated cross-coupling for aryl ether formation) .
  • Temperature control : Thermal stability of intermediates (e.g., avoiding decomposition of tetrahydrobenzo[c]chromenone intermediates at >150°C) .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane to isolate isomers .

Q. How is the structural elucidation of this compound performed, and what analytical techniques are critical for confirming its purity?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions (e.g., ethyl and butoxy groups) and aromatic proton coupling patterns .
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular formula (C₂₁H₂₆O₃) and isotopic patterns.
  • X-ray Crystallography : For unambiguous confirmation of the fused ring system and substituent stereochemistry (if applicable) .
  • HPLC-PDA : Purity assessment (>95%) using reverse-phase C18 columns and UV detection at 254 nm .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the tetrahydrobenzo[c]chromenone core in nucleophilic or electrophilic reactions?

The tetrahydrobenzo[c]chromenone core exhibits dual reactivity:

  • Electrophilic sites : The α,β-unsaturated ketone at position 6 undergoes Michael additions (e.g., with amines or thiols) .
  • Nucleophilic sites : The oxygen-rich chromenone system facilitates electrophilic aromatic substitution (e.g., halogenation at position 2 or 3) .
  • Ring strain : Partial saturation of the fused ring system (positions 7–10) may enhance reactivity in cycloadditions or hydrogenation .

Q. How do structural modifications (e.g., substituent variations) influence the compound’s bioactivity, and what contradictions exist in reported data?

  • Substituent effects :
    • Butoxy group : Enhances lipophilicity, potentially improving membrane permeability but reducing aqueous solubility .
    • Ethyl group : Electron-donating effects may stabilize radical intermediates in antioxidant assays .
  • Contradictions : Discrepancies in bioactivity (e.g., anti-inflammatory vs. pro-oxidant effects) may arise from assay conditions (e.g., cell type, concentration) or impurity artifacts .

Q. What strategies are employed to resolve conflicting data in pharmacokinetic (ADME) studies of this compound class?

  • Metabolic stability : Microsomal incubation (human/rat liver microsomes) to identify cytochrome P450-mediated oxidation hotspots (e.g., benzylic positions) .
  • Solubility enhancement : Co-solvent systems (e.g., PEG-400/water) or nanoformulations to address low bioavailability .
  • Species-specific differences : Cross-validation in multiple animal models (e.g., rodent vs. primate) to account for metabolic variations .

Experimental Design & Data Analysis

Q. How can in silico modeling guide the design of derivatives with improved target binding (e.g., enzyme inhibition)?

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to predict interactions with targets (e.g., COX-2 or kinases) .
  • QSAR models : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values from enzyme inhibition assays .
  • MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories to prioritize synthetic targets .

Q. What statistical methods are recommended for analyzing dose-response relationships in cytotoxicity assays?

  • Nonlinear regression : Four-parameter logistic model (Hill equation) to calculate EC₅₀ values .
  • ANOVA with post-hoc tests : Compare efficacy across derivatives (e.g., Tukey’s HSD for multiple comparisons) .
  • Resazurin (Alamar Blue) assays : Normalize data to untreated controls and account for autofluorescence artifacts .

Stability and Degradation

Q. Under what conditions does 3-butoxy-2-ethyl-tetrahydrobenzo[c]chromenone undergo degradation, and how is stability monitored?

  • Photodegradation : UV light exposure (λ = 254 nm) may cleave the chromenone ring; use amber vials and protect from light .
  • Hydrolytic degradation : Acidic/basic conditions (pH <3 or >10) promote lactone ring opening; monitor via LC-MS .
  • Thermal stability : Thermogravimetric analysis (TGA) to determine decomposition onset temperatures (>200°C typical) .

Comparative Analysis with Analogues

Q. How does the substitution pattern of this compound compare to structurally related benzo[c]chromenones in terms of synthetic feasibility and bioactivity?

  • Synthetic accessibility : Butoxy/ethyl substitution avoids steric hindrance seen in bulkier tert-butyl or benzyl groups .
  • Bioactivity trends : Chloro substituents (e.g., in 2-chloro analogues) show higher antimicrobial activity but increased toxicity .

Methodological Challenges

Q. What are common pitfalls in scaling up the synthesis of this compound, and how are they mitigated?

  • Low yields in cyclization steps : Optimize reaction time and temperature using flow chemistry for improved heat transfer .
  • Isomer separation : Use chiral stationary phases (e.g., amylose-based) for enantiomeric resolution .
  • Byproduct formation : Add scavengers (e.g., molecular sieves) to trap reactive intermediates (e.g., HCl in substitution reactions) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-butoxy-2-ethyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
Reactant of Route 2
Reactant of Route 2
3-butoxy-2-ethyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.